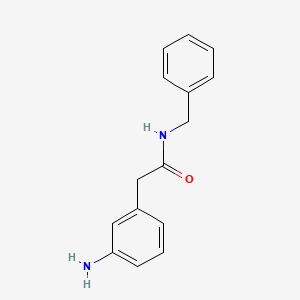

2-(3-aminophenyl)-N-benzylacetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H16N2O |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

2-(3-aminophenyl)-N-benzylacetamide |

InChI |

InChI=1S/C15H16N2O/c16-14-8-4-7-13(9-14)10-15(18)17-11-12-5-2-1-3-6-12/h1-9H,10-11,16H2,(H,17,18) |

InChI Key |

XZZMAVOLCXBXBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC2=CC(=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 2 3 Aminophenyl N Benzylacetamide Analogues

Established Synthetic Pathways for N-Benzylacetamide Scaffolds

The formation of the amide bond in N-benzylacetamide structures is a central step, achievable through several established protocols. These methods range from direct condensation to the use of highly reactive intermediates.

Direct amidation of a carboxylic acid with an amine is the most atom-economical approach, producing water as the only byproduct. nih.gov However, the acid-base reaction between the carboxylic acid (e.g., phenylacetic acid) and the amine (e.g., benzylamine) can lead to the formation of a non-reactive ammonium (B1175870) carboxylate salt. nih.govacsgcipr.org Overcoming this often requires elevated temperatures (above 180°C) to drive the condensation, which may not be suitable for sensitive or complex molecules. nih.govacsgcipr.org

To circumvent these harsh conditions, various catalytic systems have been developed. Lewis acids like titanium tetrachloride (TiCl₄) have been shown to mediate the direct condensation of carboxylic acids and amines at lower temperatures (e.g., 85 °C in pyridine), providing moderate to excellent yields. nih.govresearchgate.net Nickel chloride (NiCl₂) has also been identified as an effective and recyclable catalyst for the direct amidation of phenylacetic acid derivatives with benzylamine (B48309) derivatives in toluene (B28343) at 110°C. nih.gov The reaction is sensitive to the electronic and steric properties of the substituents on the phenyl ring. nih.gov

Table 1: Catalytic Systems for Direct Amidation of Phenylacetic Acid and Benzylamine Derivatives

| Catalyst | Solvent | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|

| NiCl₂ | Toluene | 110 | Good to Excellent | nih.govfigshare.com |

| TiCl₄ | Pyridine | 85 | Moderate to Excellent | nih.govresearchgate.net |

| ZrCl₄ | - | - | - | core.ac.uk |

Alternatively, the carboxylic acid can be "activated" by converting it into a more reactive derivative, such as an acyl chloride, acyl imidazole, or active ester, which then readily reacts with the amine. nih.govnih.gov These methods avoid the formation of ammonium salts and typically proceed under milder conditions, though they generate stoichiometric byproducts. nih.gov

The mixed anhydride (B1165640) method is a classic and effective strategy for amide bond formation, particularly in peptide synthesis, that balances reactivity and control. highfine.comresearchgate.net The process involves reacting the carboxylic acid with a chloroformate, such as ethyl or isobutyl chloroformate, in the presence of a base to form a mixed anhydride intermediate. This activated intermediate is then treated with the amine (benzylamine) to yield the desired amide. highfine.com

A significant advantage of this method is that it can minimize side reactions. For instance, when using mixed anhydrides formed from two different carboxylic acids, the incoming amine nucleophile may attack either carbonyl group. However, using a mixed anhydride derived from a carboxylic acid and a carbonic acid derivative (from chloroformate) or a phosphinic acid derivative directs the nucleophilic attack to the desired carbonyl carbon. highfine.com Pivaloyl chloride is another reagent used to form mixed anhydrides, offering mild reaction conditions and producing pivalic acid as an easily removable, non-toxic byproduct. rsc.orgacs.org

For the synthesis of more complex analogues, palladium-catalyzed C-H activation and functionalization represent a powerful tool. While direct application to 2-(3-aminophenyl)-N-benzylacetamide is less common, the methodology has been established for structurally related compounds like N-benzoyl α-amino ester derivatives. researchgate.net In these systems, a directing group on the nitrogen atom of the amino acid guides the palladium catalyst to activate a specific C-H bond on the benzoyl ring, typically at the ortho position. researchgate.net

The reaction involves the coupling of the N-benzoyl α-amino ester with an iodoaryl or alkyl halide partner. A typical catalytic system consists of Pd(OAc)₂ with a co-oxidant or additive like AgOAc. researchgate.net Both the NH-amido group and the ester group of the amino acid moiety play a crucial role in facilitating the C-H activation and subsequent C-C bond formation. researchgate.net This approach allows for the late-stage introduction of aryl or alkyl substituents onto the aromatic ring, offering a versatile route to a wide array of derivatives with high functional group tolerance. researchgate.netrsc.org

Specific Approaches for Introducing the 3-Aminophenyl Moiety

The 3-aminophenyl group is a key pharmacophore that can be introduced either by functionalizing a pre-existing phenyl ring or by using a substrate that already contains the amino group.

One of the most common and reliable methods for synthesizing anilines is the reduction of the corresponding nitroarenes. thieme-connect.de In the context of synthesizing 2-(3-aminophenyl)-N-benzylacetamide, a logical precursor is 2-(3-nitrophenyl)acetic acid. The amide bond can be formed first, yielding N-benzyl-2-(3-nitrophenyl)acetamide, followed by the reduction of the nitro group.

This reduction is a fundamental transformation in organic chemistry and can be achieved using various reagents. wikipedia.org

Catalytic Hydrogenation : This method employs hydrogen gas (H₂) with a metal catalyst, most commonly palladium on carbon (Pd-C) or Raney nickel. It is highly efficient and clean, but care must be taken as it can also reduce other functional groups. wikipedia.orgyoutube.com

Metal-Acid Systems : A classic and robust method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). wikipedia.orgyoutube.comunacademy.com The Fe/HCl system is particularly mild and widely used. youtube.com

Transfer Hydrogenation : Reagents like formic acid or hydrazine (B178648) can be used as a hydrogen source in the presence of a catalyst, avoiding the need for high-pressure hydrogen gas. organic-chemistry.org

The choice of reducing agent is critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule. thieme-connect.de

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups to Anilines

| Reagent System | Conditions | Notes | Reference |

|---|---|---|---|

| H₂ / Pd-C | Catalytic | Highly efficient, clean products. | wikipedia.orgyoutube.com |

| Fe / HCl | Acidic Media | Mild, common, and cost-effective. | youtube.com |

| SnCl₂ / HCl | Acidic Media | Classic method for nitro reduction. | wikipedia.org |

| Na₂S₂O₄ (Sodium Dithionite) | Aqueous | Can be used for selective reductions. | wikipedia.org |

| Formic Acid / Iron Catalyst | Mild Conditions | Example of base-free transfer hydrogenation. | organic-chemistry.org |

An alternative synthetic route involves using a starting material that already contains the aminophenyl moiety. For instance, 3-aminophenylacetic acid can be directly condensed with benzylamine. This approach simplifies the synthesis by avoiding the nitration and reduction steps. The condensation would be subject to the same principles and challenges described in the amidation section (2.1.1), often requiring activating agents or catalytic methods to proceed efficiently. nih.govresearchgate.net

Another possibility involves the condensation of a 4-aminophenylacetamide intermediate with other reactants to build more complex structures, as demonstrated in the synthesis of N-phenylacetamide derivatives containing thiazole (B1198619) moieties. nih.gov While not a direct synthesis of the target compound, this strategy highlights the utility of aminophenylacetamide scaffolds as versatile intermediates for further derivatization through condensation reactions. nih.gov

Design and Synthesis of Chemically Modified Derivatives

The core structure of 2-(3-aminophenyl)-N-benzylacetamide presents multiple sites for chemical modification, enabling the generation of diverse analogues with potentially enhanced biological activities. Strategic derivatization is a cornerstone of medicinal chemistry, aiming to optimize pharmacokinetic and pharmacodynamic properties. Key strategies include substitutions at the alpha-carbon of the acetamide (B32628) moiety, altering the position of substituents on the aromatic rings, and incorporating various heterocyclic systems. These modifications can significantly influence the molecule's size, shape, polarity, and ability to interact with biological targets.

Alpha-Substitution in Acetamido-N-benzylacetamide Derivatives

The introduction of substituents at the alpha-carbon (Cα) of the acetamido-N-benzylacetamide scaffold has been a focal point of synthetic efforts to explore structure-activity relationships (SAR). nih.govnih.gov This position is critical as it directly influences the spatial arrangement of the adjacent aromatic and amide groups.

Studies have shown that introducing small, electron-rich aromatic and heteroaromatic groups at the Cα position can lead to significant biological activity. For instance, the synthesis of Cα-heteroaromatic analogues has been explored, revealing that compounds with furan-2-yl, oxazol-2-yl, and thiazol-2-yl groups at this position exhibit notable activity. nih.gov Conversely, the incorporation of electron-deficient heteroaromatic rings, such as pyrid-2-yl, pyrazin-2-yl, and pyrimid-2-yl, has also been investigated. nih.govacs.org The synthesis of these derivatives often involves specialized methods like phase-transfer, nucleophilic aromatic substitution processes to achieve the desired products. nih.gov

The general synthetic approach to α-functionalized amides has been broadened by umpolung strategies, which reverse the typical polarity of the α-position, rendering it electrophilic. nih.govacs.org This allows for the introduction of a wide array of nucleophiles, including those containing oxygen, nitrogen, sulfur, and halogens, under mild conditions. nih.govacs.org This method provides a versatile platform for creating a diverse library of α-substituted acetamide derivatives.

Table 1: Examples of α-Substituted Acetamido-N-benzylacetamide Derivatives and their Synthetic Approaches

| α-Substituent | Synthetic Method Highlight | Reference |

| Pyrid-2-yl | Phase-transfer, nucleophilic aromatic substitution | nih.gov |

| Pyrazin-2-yl | Phase-transfer, nucleophilic aromatic substitution | nih.gov |

| Pyrimid-2-yl | Phase-transfer, nucleophilic aromatic substitution | nih.gov |

| Furan-2-yl | Expansion of Cα-heteroaromatic analogues | nih.gov |

| Oxazol-2-yl | Expansion of Cα-heteroaromatic analogues | nih.gov |

| Thiazol-2-yl | Expansion of Cα-heteroaromatic analogues | nih.gov |

| General Heteroatoms (O, N, S, Halogens) | In situ umpolung of amides | nih.govacs.org |

Positional Isomerism of Aromatic Substituents

The positioning of the amino group on the phenylacetamide ring significantly influences the molecule's properties and biological interactions. While the primary focus is on the 3-amino isomer, the synthesis and evaluation of the 2-amino and 4-amino positional isomers are crucial for a comprehensive understanding of the structure-activity relationship.

The synthesis of 4-amino-N-(4-aminophenyl)benzamide analogues has also been explored in the context of developing inhibitors for specific biological targets, highlighting the importance of the amino group's position in directing interactions with proteins. nih.gov These synthetic endeavors provide valuable insights into how isomeric changes can modulate bioactivity.

Table 2: Synthetic Approaches for Positional Isomers of Aminophenyl Acetamide Derivatives

| Compound | Synthetic Method | Reference |

| 4-Amino-N-(2'-aminophenyl)-benzamide | Described in a study on slowly growing tumors. | nih.gov |

| 2-(4-Aminophenyl)benzimidazole | Reaction of o-phenylenediamine (B120857) with p-aminobenzoic acid in the presence of polyphosphoric acid. | tuiasi.ro |

| 2-(4'-Amino-phenyl)-5-amino-benzimidazole | Condensation of p-nitrobenzoic acid with aniline, followed by dinitration, reduction, and dehydrocyclization. | google.com |

| 4-Amino-N-(4-aminophenyl)benzamide analogues | Synthesized as part of a study on DNA methylation inhibitors. | nih.gov |

Heterocyclic Ring Incorporations (e.g., benzothiazole (B30560), triazole, imidazole, pyrrole (B145914), indole)

The incorporation of heterocyclic rings into the 2-(3-aminophenyl)-N-benzylacetamide scaffold is a widely used strategy to generate novel chemical entities with diverse pharmacological profiles. Heterocycles can introduce unique structural and electronic features, modulate physicochemical properties, and provide additional points of interaction with biological targets.

Benzothiazole: Benzothiazole derivatives can be synthesized by reacting 2-aminobenzothiazole (B30445) with various carboxylic acids or their derivatives. rsc.orgnih.gov For instance, a series of benzothiazole amide derivatives were prepared through a nucleophilic acyl substitution reaction between 2-aminobenzothiazole and cinnamic acid derivatives. rsc.orgnih.gov Another approach involves the condensation of 2-aminobenzenethiol with aldehydes, acids, or acyl chlorides. mdpi.com The synthesis of 2-(2'-aminophenyl)benzothiazole derivatives has also been achieved using various methods, including reactions with isatoic anhydride or a one-pot reaction using iodoanilines, benzaldehydes, and a sulfur source. mdpi.com

Triazole: The 1,2,3-triazole ring is a popular pharmacophore that can be readily synthesized via "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. beilstein-journals.orgrsc.org This reaction allows for the efficient linking of different molecular fragments. For example, a bis-triazole scaffold has been accessed through tandem [3+2] cycloaddition events. beilstein-journals.org

Imidazole: Imidazole-containing compounds are prevalent in many biologically active molecules. researchgate.net A green synthesis approach for imidazole-4-one derivatives involves a one-pot reaction of amines with ethyl cyanoacetate (B8463686) and ethyl glycinate (B8599266) hydrochloride under neat conditions. nih.govacs.org The synthesis of benzimidazole (B57391) acetamide derivatives can be achieved through a multi-step process starting with the protection of 2-aminobenzimidazole, followed by acetamide formation and subsequent reaction with primary amines. nih.gov

Pyrrole: Pyrrole synthesis has a long history with classic methods like the Knorr and Paal-Knorr syntheses. wikipedia.orgwikipedia.orgorganic-chemistry.org The Knorr synthesis involves the reaction of an α-amino-ketone with a compound having an electron-withdrawing group alpha to a carbonyl. wikipedia.orgwikipedia.org The Paal-Knorr synthesis condenses a 1,4-dicarbonyl compound with an amine. Modern methods have expanded the toolkit for pyrrole synthesis, including reactions involving alkynes, aldehydes, and primary amines. organic-chemistry.orgnih.govresearchgate.net

Indole: Indole derivatives are another important class of heterocycles. rsc.org They can be synthesized through various methods, such as the reaction of indole-3-acetic acid with aminophenols in the presence of a coupling agent. rsc.org A series of indole-2-carboxamide and 3-acetamide derivatives have been synthesized to explore their biological activities. nih.gov

Table 3: Synthetic Strategies for Incorporating Heterocyclic Rings

| Heterocycle | General Synthetic Strategy | Reference(s) |

| Benzothiazole | Reaction of 2-aminobenzothiazole with carboxylic acid derivatives; Condensation of 2-aminobenzenethiol with aldehydes/acids. | rsc.orgnih.govmdpi.com |

| Triazole | Copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). | beilstein-journals.orgrsc.org |

| Imidazole | One-pot reaction of amines, ethyl cyanoacetate, and ethyl glycinate hydrochloride. | nih.govacs.org |

| Pyrrole | Knorr and Paal-Knorr syntheses; Reactions of alkynes, aldehydes, and amines. | wikipedia.orgwikipedia.orgorganic-chemistry.org |

| Indole | Reaction of indole-3-acetic acid with aminophenols; Amide coupling reactions. | rsc.orgnih.gov |

Rational Design of Structural Analogues for Enhanced Bioactivity

The rational design of novel bioactive molecules is a cornerstone of modern drug discovery. mdpi.com For 2-(3-aminophenyl)-N-benzylacetamide analogues, this involves a deep understanding of the structure-activity relationships (SAR) to guide the synthesis of new derivatives with improved potency and selectivity.

Quantitative structure-activity relationship (QSAR) studies have been employed to model the anticonvulsant activity of α-substituted acetamido-N-benzylacetamide derivatives. researchgate.net These models use various topological, electronic, and physicochemical properties to predict the biological activity of new compounds. Based on such models, novel compounds can be designed, synthesized, and tested to validate the predictive power of the QSAR model. researchgate.net

The design strategy often involves modifying specific parts of the molecule to probe their importance for biological activity. For example, studies on α-heterocyclic α-acetamido-N-benzylacetamide derivatives have shown that structural modifications at key sites can have a significant impact on activity, revealing stringent steric and electronic requirements for maximal effect. nih.gov Similarly, the design of substituted acetamide derivatives as inhibitors of specific enzymes, like butyrylcholinesterase, involves synthesizing a series of compounds and evaluating their inhibitory potential to identify key structural features for potent inhibition. researchgate.net Docking studies are often used in conjunction with synthesis to predict how the designed molecules might bind to their target, further guiding the design process. researchgate.net

The synthesis of hybrid molecules, which incorporate different bioactive scaffolds, is another rational design approach. nih.gov This strategy aims to create dual-acting molecules that can interact with multiple targets or pathways. The design process often begins by identifying biologically active molecules and coupling their pharmacophores. nih.gov

Table 4: Examples of Rationally Designed Analogues and their Intended Bioactivity

| Analogue Class | Design Strategy | Target Bioactivity | Reference(s) |

| α-Substituted acetamido-N-benzylacetamides | QSAR modeling | Anticonvulsant | researchgate.net |

| α-Heterocyclic α-acetamido-N-benzylacetamides | SAR exploration of key structural sites | Anticonvulsant | nih.gov |

| Substituted acetamide derivatives | Synthesis and evaluation for enzyme inhibition | Butyrylcholinesterase inhibition | researchgate.net |

| Hybrid molecules incorporating 2-mercaptobenzothiazole | Coupling of bioactive scaffolds | Enhanced antimicrobial activity | nih.gov |

| 6-Amino-2-phenylbenzothiazole derivatives | Analogue synthesis based on known antitumor agents | Antitumor | nih.gov |

Structure Activity Relationship Sar Investigations of 2 3 Aminophenyl N Benzylacetamide and Its Analogues

Elucidation of Pharmacophoric Requirements within the N-Benzylacetamide Scaffold

The N-benzylacetamide scaffold is recognized as a significant pharmacophore in medicinal chemistry, contributing to the biological activity of various compounds. Studies on related structures, such as α-substituted acetamido-N-benzylacetamide derivatives, have provided insights into the key features necessary for activity.

Computational studies, including quantitative structure-activity relationship (QSAR) models, have been employed to further define these requirements. For a series of α-substituted acetamido-N-benzylacetamide derivatives, a QSAR model indicated that favorable bioactivity was associated with highly branched, cyclic α-substituents and a substantial N-benzylacetamido group. researchgate.net This suggests that both steric and electronic properties of the entire molecule play a role in its interaction with biological targets.

Impact of Alpha-Substitution on Biological Activity

The introduction of various substituents at the alpha-position (the carbon adjacent to the carbonyl group) of the N-benzylacetamide core has a profound effect on the biological activity of the resulting analogues.

The nature of aromatic or heteroaromatic groups at the alpha-position can significantly modulate activity. While specific data on 2-(3-aminophenyl)-N-benzylacetamide is limited, general principles of medicinal chemistry suggest that electron-rich aromatic rings (e.g., those with methoxy (B1213986) or hydroxyl groups) can engage in different interactions with a biological target compared to electron-deficient rings (e.g., those with nitro or cyano groups). For instance, in a study of N-benzyl phenethylamines, which share the N-benzyl structural feature, the electronic nature of substituents on the N-benzyl ring influenced agonist activity at serotonin (B10506) receptors. nih.gov This highlights the importance of the electronic environment of the aromatic moieties in determining biological response.

The substitution of aliphatic and cyclic groups at the alpha-position also plays a critical role in defining the activity profile. In a study of benzophenone (B1666685) analogues, which are a different class of compounds but illustrate the principle of substituent effects, the presence of chloro and methyl substituents at the para position of the phenyl rings led to more potent anti-inflammatory activity. nih.gov This indicates that even small aliphatic groups can have a significant impact.

A QSAR study on α-substituted acetamido-N-benzylacetamide derivatives demonstrated that favorable bioactivity was correlated with highly branched, cyclic α-substituents. researchgate.net This suggests that the steric bulk and conformational rigidity conferred by cyclic substituents like a cyclopropyl (B3062369) group can be advantageous for binding to a target.

Positional Isomerism and Functional Group Variation Effects on Efficacy

The arrangement of substituents on the aminophenyl ring and the introduction of different functional groups are key strategies for optimizing the efficacy of 2-(3-aminophenyl)-N-benzylacetamide analogues.

The position of the amino group on the phenyl ring (meta vs. para) is a critical determinant of the molecule's electronic properties and, consequently, its biological activity. An amino group is generally considered an ortho-, para-director in electrophilic aromatic substitution reactions because it can donate electron density to the aromatic ring through resonance, stabilizing the intermediate carbocation at these positions. libretexts.orgchemistrysteps.commasterorganicchemistry.com

Therefore, a 2-(3-aminophenyl) derivative (meta-substitution) will have a different electronic distribution and reactivity compared to a 2-(4-aminophenyl) derivative (para-substitution). This difference in electron density on the aromatic ring can affect how the molecule interacts with its biological target. nih.gov For instance, if the target has a specific pocket that accommodates the amino group, its position will be crucial for optimal binding. In electrophilic aromatic substitutions, activating groups like the amino group direct incoming electrophiles to the ortho and para positions. libretexts.org Conversely, deactivating groups tend to direct to the meta position. chemistrysteps.com The relative stability of the intermediate carbocations formed during these reactions explains this directing effect. libretexts.org

The following table illustrates the general directing effects of activating and deactivating groups:

| Substituent Type | Directing Effect | Reactivity Effect |

| Activating (e.g., -NH2, -OH, -CH3) | Ortho, Para | Increases rate of reaction |

| Deactivating (e.g., -NO2, -CN, -COR) | Meta | Decreases rate of reaction |

| Halogens (e.g., -F, -Cl, -Br) | Ortho, Para | Deactivating (decreases rate) |

This table provides a general overview of substituent effects in electrophilic aromatic substitution and is not based on specific experimental data for 2-(3-aminophenyl)-N-benzylacetamide.

The introduction of halogens (e.g., fluorine, chlorine) or a trifluoromethyl group (-CF3) to the aromatic rings can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule. Halogens are electron-withdrawing through an inductive effect but can be electron-donating through resonance. libretexts.org This dual nature makes them unique in that they are deactivating yet ortho-, para-directing in electrophilic aromatic substitutions. libretexts.org

In the context of N-benzyl phenethylamines, N-(2-fluorobenzyl) substituted compounds were found to be inferior in terms of affinity, efficacy, and selectivity compared to other analogues. nih.gov Conversely, in a series of benzophenone derivatives, compounds with fluoro and chloro groups at the para position of the benzoyl ring showed significant anti-tumor activity. nih.gov

Trifluoromethyl groups are strongly electron-withdrawing and are considered deactivating, meta-directing groups. chemistrysteps.com Their inclusion can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes.

The table below summarizes the properties of these functional groups:

| Functional Group | Electronic Effect | General Impact on Activity |

| Halogens (-F, -Cl, -Br) | Inductively withdrawing, resonance donating | Can increase or decrease activity depending on the specific context and position. nih.govnih.gov |

| Trifluoromethyl (-CF3) | Strongly electron-withdrawing | Often used to block metabolic sites and can increase lipophilicity. |

This table provides a general overview of the effects of halogenation and trifluoromethylation and is not based on specific experimental data for 2-(3-aminophenyl)-N-benzylacetamide.

SAR for Specific Biological Targets and Pathways

SAR for Anticonvulsant Activity in α-Substituted Acetamido-N-benzylacetamide Derivatives

The exploration of α-substituted acetamido-N-benzylacetamide derivatives has revealed a class of compounds with significant anticonvulsant properties, primarily evaluated through the maximal electroshock (MES) seizure test in animal models. researchgate.netnih.gov The structure-activity relationship (SAR) for these analogues indicates that specific substitutions at the α-carbon and on the N-benzyl ring are crucial for their biological activity.

Early investigations into Cα-substituted α-acetamido-N-benzylacetamides showed that incorporating small, electron-rich aromatic and heteroaromatic groups at the Cα position resulted in notable protection against seizures induced by MES. nih.gov Subsequent studies expanded on this, demonstrating that analogues with a five- or six-membered aromatic or heteroaromatic group at the Cα site displayed outstanding activity. nih.gov For instance, derivatives featuring α-furan-2-yl, α-oxazol-2-yl, and α-thiazol-2-yl groups afforded excellent protection against MES-induced seizures in mice, with potency and protective index (PI) values comparable to the established antiepileptic drug phenytoin (B1677684). nih.gov

Interestingly, the initial hypothesis that only electron-rich groups at the Cα position confer high activity was later refined. The synthesis and evaluation of derivatives with electron-deficient Cα-aza aromatic substituents, such as pyrid-2-yl, pyrazin-2-yl, and pyrimid-2-yl, also showed potencies that were comparable to or even greater than phenytoin in the MES test. nih.gov This finding led to a modification of the proposed SAR for this class of anticonvulsants. nih.gov

Further SAR studies have highlighted the importance of the substituent on the benzyl (B1604629) group. The exceptional activity of the α-furan-2-yl analogue prompted a more detailed examination of structural modifications at key sites. nih.gov This led to the discovery that specific electronic and steric characteristics are required for maximum activity, culminating in the identification of (R)-(-)-α-acetamido-N-(4-fluorobenzyl)-α-(furan-2-yl)acetamide as a particularly potent derivative. nih.gov This underscores that modifications to both the Cα substituent and the N-benzyl moiety are critical in optimizing anticonvulsant efficacy. nih.gov

Quantitative structure-activity relationship (QSAR) analyses have been employed to mathematically model the anticonvulsant activity of these derivatives, further elucidating the key structural features. researchgate.netresearchgate.netresearchgate.net These studies have considered various topological, electronic, and physicochemical descriptors to build predictive models that can guide the synthesis of new, more effective compounds. researchgate.netresearchgate.net

| Compound Base Structure | Substituent (at Cα) | Key SAR Finding | Reference |

|---|---|---|---|

| α-acetamido-N-benzylacetamide | Small, electron-rich aromatic/heteroaromatic groups | Leads to pronounced protection against MES-induced seizures. | nih.gov |

| α-acetamido-N-benzylacetamide | α-furan-2-yl | Excellent protection against MES-induced seizures, with potency rivaling phenytoin. | nih.gov |

| α-acetamido-N-benzylacetamide | α-oxazol-2-yl | Excellent protection against MES-induced seizures, with potency rivaling phenytoin. | nih.gov |

| α-acetamido-N-benzylacetamide | α-thiazol-2-yl | Excellent protection against MES-induced seizures, with potency rivaling phenytoin. | nih.gov |

| α-acetamido-N-benzylacetamide | pyrid-2-yl (electron-deficient) | Potency comparable to or greater than phenytoin. | nih.gov |

| α-acetamido-N-benzylacetamide | pyrazin-2-yl (electron-deficient) | Potency comparable to or greater than phenytoin. | nih.gov |

| α-acetamido-N-benzylacetamide | pyrimid-2-yl (electron-deficient) | Potency comparable to or greater than phenytoin. | nih.gov |

| (R)-(-)-α-acetamido-α-(furan-2-yl)acetamide | N-(4-fluorobenzyl) | Revealed outstanding activity, indicating stringent steric and electronic requirements for maximal efficacy. | nih.gov |

Computational and Theoretical Chemistry Approaches in Studying 2 3 Aminophenyl N Benzylacetamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in understanding the structural basis of a ligand's biological activity. For derivatives of N-benzylacetamide, docking studies have been crucial in exploring their potential as inhibitors of enzymes like γ-aminobutyrate-aminotransferase (GABA-AT), a key target in anticonvulsant therapy. researchgate.netufv.br

Molecular docking simulations predict the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. nih.gov Studies on N-benzylacetamide derivatives targeting the GABA-AT enzyme (PDB ID: 1OHV) have successfully predicted these binding affinities. researchgate.netufv.br The docking process involves placing the ligand into the active site of the target protein and evaluating the resulting poses based on a scoring function. nih.gov This function calculates the total energy of the complex, considering factors like protein-ligand hydrogen bond energy and van der Waals energy. nih.gov

The primary binding mode for this class of compounds involves the ligand fitting into the active pocket of the enzyme. The interactions are typically stabilized by a network of hydrogen bonds and hydrophobic contacts. mdpi.com For instance, the amide and amino groups present in the 2-(3-aminophenyl)-N-benzylacetamide structure are potential sites for forming crucial hydrogen bonds with the protein's active site residues, anchoring the molecule in place for effective inhibition. researchgate.net

A significant outcome of molecular docking is the identification of specific amino acid residues within the target's active site that are critical for ligand binding. nih.gov These key residues are identified by their proximity to the docked ligand (typically within a 4 Å radius) and their involvement in stabilizing interactions like hydrogen bonds or hydrophobic contacts. mdpi.com

In the context of N-benzylacetamide derivatives targeting GABA-AT, docking studies have elucidated these crucial interactions. researchgate.netufv.br While specific residues interacting with the title compound are part of broader derivative studies, the analysis reveals that both hydrogen bonding and hydrophobic interactions play a significant role. nih.govmdpi.com Hydrophobic residues often form a binding pocket that accommodates the phenyl rings of the acetamide (B32628) derivative. mdpi.com

Below is a table of amino acid residues that are commonly found to be involved in the binding of ligands to enzymes like GABA-AT, based on computational studies of related inhibitors.

| Interaction Type | Potential Interacting Amino Acid Residues | Role in Binding |

| Hydrogen Bonding | Asp, Ser, Met | The amide (N-H) and carbonyl (C=O) groups of the ligand can act as hydrogen bond donors and acceptors, respectively, forming strong connections with polar residues. |

| Hydrophobic Interactions | Val, Phe, Met | The phenyl and benzyl (B1604629) rings of the ligand fit into hydrophobic pockets formed by nonpolar amino acid side chains, contributing to binding stability. |

This table represents typical interactions observed in related ligand-protein complexes and serves as a predictive model for 2-(3-aminophenyl)-N-benzylacetamide.

To validate the potential efficacy of newly designed compounds, their predicted binding affinities are often compared with those of known, clinically used drugs that target the same enzyme. In studies of N-benzylacetamide derivatives as GABA-AT inhibitors, their performance was benchmarked against established anticonvulsant drugs such as Vigabatrin, Phenytoin (B1677684), and Carbamazepine. researchgate.netufv.br

Research demonstrated that the binding affinities of the newly designed N-benzylacetamide compounds were comparable to or better than these reference inhibitors. researchgate.netufv.br This comparative analysis is a critical step in virtual screening, suggesting that the designed molecules have a strong potential to act as effective inhibitors of GABA-AT and, consequently, as potential anticonvulsant agents. researchgate.netufv.br

| Compound | Target Enzyme | Binding Affinity Comparison |

| Designed N-benzylacetamide derivatives | GABA-AT (PDB: 1OHV) | Binding affinities were found to be better than Vigabatrin and comparable to Carbamazepine. researchgate.netufv.br |

| Vigabatrin (Reference) | GABA-AT (PDB: 1OHV) | Used as a standard inhibitor for comparison. researchgate.netufv.br |

| Phenytoin (Reference) | GABA-AT (PDB: 1OHV) | Used as a standard inhibitor for comparison. researchgate.netufv.br |

| Carbamazepine (Reference) | GABA-AT (PDB: 1OHV) | Used as a standard inhibitor for comparison. researchgate.netufv.br |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sphinxsai.comsemanticscholar.org By identifying the physicochemical properties that correlate with activity, QSAR models can predict the potency of new, unsynthesized molecules. researchgate.net

For N-benzylacetamide and its analogues, QSAR studies have been successfully employed to develop predictive models for their anticonvulsant activity. researchgate.netufv.br These studies typically involve a dataset of compounds with known activities, which is divided into a training set to build the model and a test set to validate its predictive power. sphinxsai.com A common technique used to generate these models is the Genetic Function Algorithm (GFA), which selects the most relevant molecular descriptors to create a robust mathematical equation. researchgate.netufv.br

The resulting QSAR models are evaluated using several statistical metrics. The correlation coefficient (R²) indicates how well the model fits the training data, while the cross-validated correlation coefficient (Q²) and the predictive R² for the test set (R²pred) measure the model's predictive ability. researchgate.netufv.br For N-benzylacetamide derivatives, studies have reported models with good statistical quality, with R² values ranging from 0.823 to 0.893 and Q² values from 0.772 to 0.854, indicating a strong correlation and predictive capacity. researchgate.netufv.br Such models provide valuable insights, suggesting, for instance, that increasing the molecular mass and linearity of the molecule could lead to an increase in anticonvulsant activity. researchgate.netufv.br

The foundation of any QSAR model is the selection of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. sphinxsai.com A wide array of descriptors can be calculated, categorized as thermodynamic, electronic, structural, topological, and spatial, among others. sphinxsai.comresearchgate.net

In the QSAR analysis of acetamido-N-benzylacetamide derivatives, various classes of descriptors have proven to be important. kg.ac.rs For example, GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) descriptors, which encode information about the 3D structure of the molecule, have been utilized in predictive models. kg.ac.rs Other relevant descriptors include those related to quantum mechanics, partial charges on specific atoms, and topological indices like the Wiener index. researchgate.netkg.ac.rs The information derived from these descriptors helps in understanding the mechanism of action and guides the design of new molecules with enhanced activity. sphinxsai.com

The table below summarizes various molecular descriptors used in QSAR studies of N-benzylacetamide derivatives and related compounds.

| Descriptor Class | Specific Examples | Information Encoded | Reference |

| Thermodynamic | Heat of formation, Hydration energy (HE) | Energy and stability of the molecule. | sphinxsai.comsemanticscholar.org |

| Electronic | HOMO/LUMO energies, Dipole moment (µ), Sum of atomic polarizabilities (Apol) | Electron distribution and reactivity. | sphinxsai.comkg.ac.rs |

| Structural/Constitutional | Molecular weight (MW), Number of rotatable bonds, Number of H-bond acceptors | Size, flexibility, and hydrogen bonding capacity. | sphinxsai.com |

| Topological | Wiener index, 2D Autocorrelation | Atomic connectivity and branching. | kg.ac.rs |

| Geometrical (3D) | GETAWAY (e.g., HATS8u, R3e), RDF (e.g., RDF070m) | 3D molecular shape and atomic distribution. | kg.ac.rs |

| Physicochemical | Log of the partition coefficient (LogP) | Lipophilicity and membrane permeability. | sphinxsai.com |

Genetic Algorithm and Multiple Linear Regression Approaches

In Quantitative Structure-Activity Relationship (QSAR) studies, the goal is to create a mathematical model that links a molecule's chemical structure to its biological activity. fiveable.me The combination of Genetic Algorithms (GA) and Multiple Linear Regression (MLR) is a powerful strategy to achieve this.

A Genetic Algorithm (GA) is a heuristic search and optimization technique inspired by the process of natural selection. nih.gov In QSAR, GA is used to tackle the problem of feature selection from a large pool of potential molecular descriptors. sphinxsai.com For a molecule like 2-(3-aminophenyl)-N-benzylacetamide, hundreds of descriptors (representing lipophilic, electronic, and steric properties) can be calculated. The GA helps in selecting a smaller, more relevant subset of these descriptors that have the most significant impact on the biological activity being studied. The algorithm starts with a random population of descriptor subsets (chromosomes) and iteratively applies genetic operators like selection, crossover, and mutation to evolve towards an optimal subset that yields the best predictive model. nih.gov

Once the most relevant descriptors are selected by the GA, Multiple Linear Regression (MLR) is used to build the QSAR model. nih.gov MLR is a statistical method that establishes a linear relationship between a dependent variable (biological activity, expressed as pIC50) and one or more independent variables (the selected molecular descriptors). researchgate.net The resulting equation provides a quantitative model that can predict the activity of new, unsynthesized derivatives of 2-(3-aminophenyl)-N-benzylacetamide. For instance, in studies on structurally similar N-(2-Aminophenyl)-Benzamide derivatives, methods like Genetic Function Approximation (GFA), which is a form of GA, were successfully used to develop predictive QSAR models. sphinxsai.com

Model Validation (Internal and External)

The development of a QSAR model is incomplete without rigorous validation to ensure its robustness and predictive power. fiveable.me Validation is typically performed using both internal and external methods.

Internal Validation assesses the stability and predictive ability of the model within the dataset used to create it (the training set). The most common method is cross-validation, often in the form of leave-one-out cross-validation (LOO-CV). In LOO-CV, a single compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The results are used to calculate the cross-validated correlation coefficient (q² or r²cv). A q² value greater than 0.5 is generally considered indicative of a model with good internal predictive power. mdpi.com

External Validation is a more stringent test of a model's predictive capability. It involves using the model to predict the biological activities of a set of compounds (the test set or external set) that were not used in its development. mdpi.com The predictive ability is quantified by the predictive correlation coefficient (r²pred). A robust and reliable QSAR model should have a high r²pred value, demonstrating its ability to generalize to new chemical entities. In studies of aminophenyl benzamide (B126) derivatives, models were validated with high correlation coefficients (r²) and cross-validated coefficients (q²), indicating their reliability. nih.govresearchgate.net

Below is a table summarizing key statistical parameters used for validating QSAR models, based on findings from related research.

| Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | r² | Measures the correlation between the observed and predicted activities for the training set. | > 0.6 |

| Cross-validated Correlation Coefficient | q² (or r²cv) | Measures the internal predictive ability of the model. | > 0.5 |

| External Prediction Correlation Coefficient | r²pred | Measures the predictive ability of the model on an external test set. | > 0.6 |

| Fischer's Test Value | F | Indicates the statistical significance of the regression model. | High value |

This table presents generally accepted values in QSAR studies for model validation. sphinxsai.commdpi.com

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure, geometry, and energetic properties of molecules. These methods are essential for understanding the intrinsic properties of 2-(3-aminophenyl)-N-benzylacetamide at an atomic level.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. nih.gov A primary application of DFT is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state (the most stable conformation) of the molecule.

For 2-(3-aminophenyl)-N-benzylacetamide, this process would involve computational calculations to determine the precise bond lengths, bond angles, and dihedral angles. This is crucial because the molecule's 3D shape dictates how it can interact with biological targets. The calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p), which have been shown to provide accurate results for similar organic molecules. nih.gov The resulting optimized geometry serves as the foundational structure for subsequent computational analyses, including the calculation of electrostatic potential surfaces. nih.gov

Analysis of Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its intermolecular interaction patterns. nih.gov The MEP is calculated using the optimized geometry from DFT and is mapped onto the molecule's electron density surface.

This mapping provides a visual guide to the molecule's reactivity and non-covalent bonding sites.

Negative Regions (Red/Yellow): These areas are electron-rich and correspond to negative electrostatic potential. They are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. For 2-(3-aminophenyl)-N-benzylacetamide, these regions would be expected around the oxygen atom of the carbonyl group and potentially the nitrogen atoms.

Positive Regions (Blue): These areas are electron-poor and correspond to positive electrostatic potential. They are prone to nucleophilic attack and indicate hydrogen bond donor sites. nih.gov In this molecule, the hydrogen atoms attached to the amine and amide nitrogens would exhibit positive potential.

By analyzing the MEP surface, researchers can predict how 2-(3-aminophenyl)-N-benzylacetamide might interact with other molecules, such as water, or bind within the active site of a biological target. This analysis is fundamental for rational drug design and understanding the compound's physicochemical properties.

Advanced Target Identification and Validation Methodologies Applied to 2 3 Aminophenyl N Benzylacetamide Research

Experimental Strategies for Small Molecule Target Deconvolution

Target deconvolution for a small molecule like 2-(3-aminophenyl)-N-benzylacetamide involves pinpointing the specific biomolecules, typically proteins, with which it physically interacts to exert its biological effect. This is a crucial step, as a compound's utility is defined by its molecular targets and any potential off-target effects. nih.gov A variety of experimental strategies have been developed to tackle this challenge, broadly categorized into affinity-based and label-free methods.

Affinity-based pull-down assays are a classic and powerful technique for isolating and identifying the binding partners of a small molecule. nih.govresearchgate.net This method relies on using a modified version of the compound of interest as "bait" to "fish" for its targets from a complex biological sample, such as a cell lysate. sigmaaldrich.com

In the context of 2-(3-aminophenyl)-N-benzylacetamide, this would involve synthesizing a derivative of the molecule that includes a linker and an affinity tag (e.g., biotin (B1667282) or a click-chemistry handle) at a position that does not interfere with its target-binding domain. This tagged "bait" molecule is then immobilized on a solid support, such as agarose (B213101) or magnetic beads. promega.es When a cell lysate is passed over these beads, proteins that specifically bind to 2-(3-aminophenyl)-N-benzylacetamide are captured. sigmaaldrich.com After washing away non-specific binders, the captured proteins are eluted and identified, typically using mass spectrometry. researchgate.netsigmaaldrich.com A crucial control experiment using beads without the bait protein is performed simultaneously to distinguish true binding partners from proteins that bind non-specifically to the beads or the affinity tag itself. sigmaaldrich.com

Table 1: Hypothetical Workflow for an Affinity-Based Pull-Down Assay

| Step | Description | Key Consideration | Expected Outcome |

|---|---|---|---|

| 1. Bait Synthesis | Synthesize a derivative of 2-(3-aminophenyl)-N-benzylacetamide with an affinity tag (e.g., biotin). | The tag's position must not disrupt the compound's native binding activity. | A functionalized "bait" molecule ready for immobilization. |

| 2. Immobilization | Covalently attach the bait molecule to a solid support (e.g., streptavidin-coated magnetic beads). | Ensure efficient and stable binding of the bait to the support. | "Fishing rod" is prepared with bait attached. |

| 3. Incubation | Incubate the immobilized bait with cell or tissue lysate. | Lysate conditions should preserve native protein structures and interactions. | Target proteins from the lysate bind to the bait. |

| 4. Washing | Perform a series of washes with buffer to remove non-specifically bound proteins. | Wash stringency is critical to reduce false positives without losing true interactors. | Only the bait and its high-affinity binding partners remain on the beads. |

| 5. Elution | Release the bound proteins from the bait using a denaturing agent or by competitive displacement. | The elution method must be compatible with downstream analysis. | A concentrated sample of putative target proteins. |

| 6. Identification | Analyze the eluted proteins by SDS-PAGE and identify them using mass spectrometry. | Comparison with control pull-downs is essential to identify specific binders. | A list of candidate target proteins for 2-(3-aminophenyl)-N-benzylacetamide. |

A significant drawback of affinity-based methods is that chemically modifying the small molecule can sometimes alter its binding properties, leading to missed targets or false positives. nih.gov Label-free methods circumvent this issue by using the unmodified compound, preserving its natural conformation and interactions. pharmafeatures.comrsc.org These techniques are generally based on the principle that the binding of a small molecule to its target protein alters the protein's biophysical properties, such as its stability against heat or enzymatic degradation. nih.gov

Several prominent label-free methods could be applied to 2-(3-aminophenyl)-N-benzylacetamide research:

Cellular Thermal Shift Assay (CETSA): This method exploits the fact that when a drug binds to its target protein, the protein is often stabilized and becomes more resistant to thermal denaturation. nih.govnih.gov In a CETSA experiment, live cells or cell lysates are treated with 2-(3-aminophenyl)-N-benzylacetamide and then heated to various temperatures. The aggregated, denatured proteins are removed, and the remaining soluble proteins are quantified. The target protein will show increased thermal stability (i.e., it remains soluble at higher temperatures) in the presence of the compound compared to untreated controls.

Drug Affinity Responsive Target Stability (DARTS): The DARTS technique is based on the principle that a protein becomes more resistant to protease digestion when it is bound by a small molecule. pharmafeatures.com A cell lysate is treated with 2-(3-aminophenyl)-N-benzylacetamide, followed by the addition of a protease. The target protein, protected by the bound compound, will be less readily degraded and will appear as a more prominent band on a gel or be more abundant in mass spectrometry analysis compared to the untreated sample. pharmafeatures.com

Stability of Proteins from Rates of Oxidation (SPROX): SPROX operates on the principle that a protein's stability against chemical denaturation can be measured by its susceptibility to oxidation. pharmafeatures.com Binding of a small molecule like 2-(3-aminophenyl)-N-benzylacetamide can stabilize its target, making it more resistant to unfolding by a chemical denaturant. Consequently, the stabilized protein is less prone to oxidation, a change that can be precisely quantified by mass spectrometry. pharmafeatures.comnih.gov

Table 2: Comparison of Label-Free Target Identification Methods

| Method | Underlying Principle | Primary Advantage | Potential Limitation |

|---|---|---|---|

| CETSA | Ligand binding increases protein thermal stability. nih.govnih.gov | Can be performed in live cells, providing physiological context. | Not all binding events result in a measurable thermal shift. researchgate.net |

| DARTS | Ligand binding protects the target protein from protease digestion. pharmafeatures.com | Relatively simple and does not require specialized equipment beyond standard lab instruments. | May not detect targets if the binding site is not conformationally linked to a protease cleavage site. |

| SPROX | Ligand binding alters protein stability against chemical denaturation and subsequent oxidation. pharmafeatures.com | Can provide information on the binding site through analysis of oxidized peptides. | Requires mass spectrometry and complex data analysis. |

Functional Genomics Approaches for Target Validation

Identifying a list of proteins that bind to 2-(3-aminophenyl)-N-benzylacetamide is only the first step. The next, equally critical phase is target validation, which aims to prove a functional relationship between the candidate target and the compound's observed biological effect. biocompare.com Functional genomics provides a powerful toolkit for this purpose by systematically perturbing the expression of a candidate gene to observe the impact on drug sensitivity. nih.gov

The advent of CRISPR-Cas9 gene-editing technology has revolutionized target validation. biocompare.comscilit.com Its precision allows for the direct and permanent modification of a gene within a cell's genome. researchgate.net

Gene Knockout: To validate a candidate target for 2-(3-aminophenyl)-N-benzylacetamide, CRISPR can be used to create a "knockout" cell line in which the gene encoding the target protein is permanently deleted. If the biological effect of the compound is lost in these knockout cells, it provides strong evidence that the deleted protein is the true target. biocompare.com

Gene Knock-in: Conversely, CRISPR can be used to "knock-in" specific mutations into the target protein's gene. If a mutation in the predicted binding site of the protein renders the cells resistant to 2-(3-aminophenyl)-N-benzylacetamide, it strongly validates the binding interaction.

RNA interference (RNAi) is another widely used technique for target validation that works by temporarily "silencing" a gene at the messenger RNA (mRNA) level, thereby preventing the synthesis of the target protein. nih.govresearchgate.net This is typically achieved using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs). youtube.compromega.com

To validate a target for 2-(3-aminophenyl)-N-benzylacetamide, cells would be treated with siRNA specific to the candidate gene. If silencing the gene phenocopies (reproduces) the biological effects of the compound, it supports the hypothesis that the compound acts by inhibiting that protein. researchgate.net RNAi screens, where thousands of genes are silenced individually, can also be used to identify genes that, when silenced, cause either sensitivity or resistance to the compound, helping to map the entire pathway in which the target functions. nih.gov

The principle of target overexpression is based on a simple premise: if a drug works by inhibiting a specific target, then increasing the amount of that target in the cell should require a higher concentration of the drug to achieve the same effect, often resulting in drug resistance. nih.gov

In a validation experiment for 2-(3-aminophenyl)-N-benzylacetamide, a cell line would be engineered to overexpress the candidate target protein. creative-biolabs.com The response of these engineered cells to the compound is then compared to that of normal (wild-type) cells. A significant shift towards higher resistance in the overexpressing cells is a strong indicator that the protein is the authentic target of the compound. nih.gov However, it is important to note that this phenomenon does not apply to all drug-target interactions, as overexpression can sometimes have no effect or even induce sensitivity depending on the drug's specific mechanism. nih.gov

Table 3: Summary of Functional Genomics Approaches for Target Validation

| Approach | Mechanism | Outcome Indicating Validation | Key Advantage |

|---|---|---|---|

| CRISPR Knockout | Permanent deletion of the target gene. biocompare.com | Loss of cellular response to the compound. | Provides a definitive, permanent genetic modification for clear results. researchgate.net |

| RNAi Silencing | Temporary degradation of the target's mRNA. researchgate.net | Silencing the gene reproduces the compound's biological effect. | High-throughput capability for screening many potential targets. nih.gov |

| Directed Overexpression | Increased cellular production of the target protein. creative-biolabs.com | Increased resistance of cells to the compound. nih.gov | Directly tests the drug-target engagement model in a cellular context. |

Compound List

Transcriptomic and Proteomic Profiling in Target Assessment

Transcriptomic and proteomic profiling are powerful high-throughput techniques utilized to understand the mechanism of action of a compound and to identify its molecular targets. longdom.org Transcriptomics involves the comprehensive analysis of the transcriptome—the complete set of RNA transcripts—to reveal changes in gene expression following compound exposure. longdom.orgfrontiersin.org Proteomics complements this by studying the proteome, the entire set of proteins expressed by an organism, to provide a direct understanding of the functional molecules within the cell. longdom.org Together, these "omics" technologies offer a holistic view of the cellular response to a chemical entity, aiding in the elucidation of its biological targets and pathways. longdom.org

In a hypothetical study involving 2-(3-aminophenyl)-N-benzylacetamide, researchers could employ these methodologies to uncover its cellular targets. For instance, a human cancer cell line, such as a colorectal cancer line (e.g., HCT116), could be treated with the compound. Post-treatment, RNA sequencing (RNA-Seq) would be performed to catalogue the changes in gene expression. Concurrently, mass spectrometry-based quantitative proteomics would be used to analyze alterations in protein abundance and post-translational modifications. longdom.org

The data from such a study could reveal that 2-(3-aminophenyl)-N-benzylacetamide treatment leads to significant changes in the expression of genes and proteins associated with a specific signaling pathway, for example, the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer.

Hypothetical Transcriptomic Data Table

Below is an interactive table representing hypothetical transcriptomic data from HCT116 cells treated with 2-(3-aminophenyl)-N-benzylacetamide. The table showcases a selection of differentially expressed genes.

| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Biological Pathway |

| WISP1 | WNT1 Inducible Signaling Pathway Protein 1 | -2.5 | 0.001 | Wnt Signaling |

| AXIN2 | Axin 2 | -2.1 | 0.003 | Wnt Signaling |

| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | -1.8 | 0.005 | Cell Cycle, Wnt Signaling |

| CCND1 | Cyclin D1 | -1.9 | 0.004 | Cell Cycle, Wnt Signaling |

| LEF1 | Lymphoid Enhancer Binding Factor 1 | -2.3 | 0.002 | Wnt Signaling |

Hypothetical Proteomic Data Table

This interactive table illustrates potential proteomic findings, correlating with the transcriptomic data and further pointing towards the inhibition of the Wnt signaling pathway.

| Protein Name | UniProt ID | Log2 Fold Change | p-value | Cellular Function |

| Beta-catenin | P35222 | -1.5 | 0.008 | Transcriptional Regulation |

| WISP1 | O76076 | -2.2 | 0.002 | Signaling |

| Cyclin D1 | P24385 | -1.7 | 0.006 | Cell Cycle Progression |

| c-Myc | P01106 | -1.6 | 0.007 | Transcription Factor |

| LEF1 | Q9UJU2 | -2.0 | 0.004 | Transcription Factor |

These hypothetical results would strongly suggest that 2-(3-aminophenyl)-N-benzylacetamide exerts its effects by downregulating key components of the Wnt/β-catenin pathway, thereby identifying these proteins as potential direct or indirect targets of the compound.

Development of Disease-Relevant Cell Models (2D and 3D cultures)

The development and use of disease-relevant cell models are crucial for evaluating the efficacy of potential therapeutic compounds in a biologically meaningful context. moleculardevices.com Traditional two-dimensional (2D) cell cultures, where cells grow in a monolayer on a flat surface, have been foundational in drug discovery. nih.gov However, they often fail to replicate the complex cellular interactions and microenvironment of in vivo tissues. moleculardevices.com

Three-dimensional (3D) cell culture models, such as spheroids and organoids, have emerged as a more physiologically relevant alternative. technologynetworks.comupmbiomedicals.com These models better mimic the tissue architecture, cell-to-cell communication, and nutrient gradients of living tissues, bridging the gap between 2D cultures and animal models. pharmasalmanac.comnih.gov

In the investigation of 2-(3-aminophenyl)-N-benzylacetamide, a comparative study using both 2D and 3D cell models would be highly informative. For instance, if the compound is being explored for its anti-cancer properties, researchers could compare its effects on a colorectal cancer cell line grown as a 2D monolayer versus as a 3D spheroid. gbo.com

The expectation would be that the 3D spheroid model would exhibit greater resistance to the compound compared to the 2D culture, a phenomenon often observed in clinical settings. This increased resistance in 3D models is attributed to factors like limited drug penetration into the spheroid core and the presence of quiescent cells, which are less susceptible to anti-proliferative agents. nih.gov

Hypothetical Comparative Efficacy Data Table

This interactive table presents hypothetical data comparing the half-maximal inhibitory concentration (IC50) of 2-(3-aminophenyl)-N-benzylacetamide in 2D and 3D colorectal cancer cell culture models.

| Cell Model | Cell Line | Compound | IC50 (µM) | Assay |

| 2D Monolayer | HCT116 | 2-(3-aminophenyl)-N-benzylacetamide | 5.2 | Cell Viability (MTT) |

| 3D Spheroid | HCT116 | 2-(3-aminophenyl)-N-benzylacetamide | 25.8 | Spheroid Growth Inhibition |

| 2D Monolayer | HT-29 | 2-(3-aminophenyl)-N-benzylacetamide | 8.1 | Cell Viability (MTT) |

| 3D Spheroid | HT-29 | 2-(3-aminophenyl)-N-benzylacetamide | 42.5 | Spheroid Growth Inhibition |

The higher IC50 values in the 3D spheroid models would indicate a reduced sensitivity to 2-(3-aminophenyl)-N-benzylacetamide, highlighting the importance of using more physiologically relevant models for predicting clinical efficacy.

Application of Artificial Intelligence and Machine Learning in Target Identification

For a compound like 2-(3-aminophenyl)-N-benzylacetamide, where the primary target may be unknown, AI and ML could be instrumental. A hypothetical workflow would involve using the compound's chemical structure as an input for various predictive models. These models, trained on large databases of known protein-ligand interactions, could then generate a ranked list of potential protein targets. nih.govmedium.com

For example, a deep learning model could analyze the structural features of 2-(3-aminophenyl)-N-benzylacetamide and compare them to the features of ligands known to bind to specific proteins. The model could also incorporate the transcriptomic and proteomic data from the hypothetical study mentioned earlier to refine its predictions.

This interactive table shows a list of potential protein targets for 2-(3-aminophenyl)-N-benzylacetamide as predicted by a hypothetical machine learning algorithm. The "Prediction Score" represents the model's confidence in the interaction.

| Predicted Protein Target | Gene Symbol | Target Class | Prediction Score | Supporting Evidence |

| Tankyrase-1 | TNKS | Enzyme (PARP) | 0.92 | Structural Similarity to Known Inhibitors, Transcriptomic Data |

| Tankyrase-2 | TNKS2 | Enzyme (PARP) | 0.88 | Structural Similarity to Known Inhibitors, Transcriptomic Data |

| Glycogen synthase kinase-3 beta | GSK3B | Kinase | 0.75 | Pathway Analysis of Proteomic Data |

| Casein kinase 1 | CSNK1A1 | Kinase | 0.68 | Pathway Analysis of Proteomic Data |

Lead Compound Optimization and Rational Drug Design Based on the 2 3 Aminophenyl N Benzylacetamide Scaffold

Strategies for Potency and Selectivity Enhancement

The optimization of lead compounds derived from the 2-(3-aminophenyl)-N-benzylacetamide scaffold focuses on strategic structural modifications to improve biological activity and target selectivity. Key strategies involve substitutions at the α-carbon and on the aromatic rings of the N-benzyl group.

Research into α-substituted α-acetamido-N-benzylacetamides has demonstrated that introducing small, electron-rich aromatic and heteroaromatic groups at the Cα position can lead to significant anticonvulsant activity. nih.gov For instance, derivatives featuring α-furan-2-yl, α-oxazol-2-yl, and α-thiazol-2-yl substituents have shown excellent protection against maximal electroshock (MES)-induced seizures in animal models, with potency rivaling that of the established drug phenytoin (B1677684). nih.gov The introduction of electron-deficient aza-aromatic groups like pyrid-2-yl, pyrazin-2-yl, and pyrimid-2-yl at the Cα site also resulted in compounds with potency comparable to or greater than phenytoin, expanding the understanding of electronic requirements for activity. nih.gov

Further structure-activity relationship (SAR) studies have revealed that modifications to the N-benzyl moiety are also critical. For example, in the α-(furan-2-yl) series, introducing a fluorine atom at the para-position of the benzyl (B1604629) ring led to (R)-(-)-α-acetamido-N-(4-fluorobenzyl)-α-(furan-2-yl)acetamide, a compound with outstanding anticonvulsant activity. nih.gov This highlights that both steric and electronic properties of the substituents play a crucial role in maximizing potency. nih.gov In other contexts, such as the development of histone deacetylase (HDAC) inhibitors, SAR studies around an aminophenyl benzamide (B126) lead compound resulted in potent and selective non-hydroxamic acid inhibitors. nih.gov

The following table summarizes the impact of various substitutions on the anticonvulsant activity of α-acetamido-N-benzylacetamide derivatives.

| Compound/Substituent | α-Substituent | N-Benzyl Substituent | Activity Highlight | Reference |

| 1 | furan-2-yl | Unsubstituted | Excellent protection in MES test | nih.gov |

| 2 | oxazol-2-yl | Unsubstituted | Excellent protection in MES test | nih.gov |

| 3 | thiazol-2-yl | Unsubstituted | Excellent protection in MES test | nih.gov |

| 4 | pyrid-2-yl | Unsubstituted | Potency ≥ Phenytoin in MES test | nih.gov |

| 5 | pyrazin-2-yl | Unsubstituted | Potency ≥ Phenytoin in MES test | nih.gov |

| 6 | pyrimid-2-yl | Unsubstituted | Potency ≥ Phenytoin in MES test | nih.gov |

| (R)-30 | furan-2-yl | 4-fluoro | Outstanding anticonvulsant activity | nih.gov |

Scaffold Hopping and Pharmacophore Modification for Novel Leads

Scaffold hopping and pharmacophore modification are powerful strategies to discover novel chemical entities that retain the key biological activity of a parent structure but possess different core skeletons. This approach is particularly useful for improving properties such as potency, selectivity, and pharmacokinetics, or for navigating existing patent landscapes.

For the phenylacetamide scaffold, these techniques have been applied to generate new classes of inhibitors for various targets. For instance, a scaffold hopping strategy was successfully used to discover novel 3-aminopyrazole-based inhibitors of MAP-kinase-activated kinase 2 (MK-2), starting from a different chemical series. nih.gov This demonstrates the principle of replacing a core structure while maintaining the essential pharmacophoric features required for biological activity. nih.gov

Pharmacophore modeling, often guided by computational analysis of the lead compound's possible conformations, is an efficient method for the rational design of new agents. nih.gov One study used this approach to screen a large chemical database, leading to the identification of novel oxadiazolopyrazine and quinoline-based anticancer compounds from a quinoxalinehydrazine lead. nih.gov Similarly, pharmacophore-based virtual screening has been employed to identify novel benzamide derivatives as Hepatitis B virus (HBV) capsid assembly modulators. nih.gov This process began with a benzamide hit, which was then structurally optimized to yield compounds with a tenfold increase in anti-HBV activity. nih.gov

The application of deep generative models informed by pharmacophores represents a cutting-edge approach to scaffold hopping. arxiv.org These models can generate compounds that are structurally novel yet pharmaceutically related to the initial lead, effectively exploring new chemical space to find patentable and potent molecules. arxiv.org

Integration of SAR and Computational Insights in Rational Design

The integration of structure-activity relationship (SAR) data with computational modeling provides a powerful synergistic approach for rational drug design. This combination allows for the development of predictive models that can guide the synthesis of more potent and selective compounds, thereby saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) analysis has been instrumental in understanding the anticonvulsant properties of α-substituted acetamido-N-benzylacetamide derivatives. researchgate.netresearchgate.net In one study, a library of 35 such compounds was evaluated, and their anticonvulsant activity (expressed as ED₅₀ in the MES test) was correlated with 31 topological, electronic, and physicochemical properties using partial least-squares regression. researchgate.net This QSAR model provided excellent predictability of pharmacological activity and potency, proving highly useful for guiding the synthesis of new drug candidates. researchgate.net

Molecular docking studies further complement SAR by providing insights into the binding modes of ligands within their target proteins. For example, in the design of multi-targeted agents for Alzheimer's disease based on a coumarin (B35378) scaffold, docking studies helped to elucidate the dual binding site inhibition mechanism of the most potent compounds. nih.gov The combination of QSAR with other computational techniques, regardless of whether the target structure is known, can significantly enhance the efficiency of lead compound optimization. researchgate.net This integrated strategy has been successfully used to define novel pharmacophore models and design new derivatives with predicted high affinity. researchgate.netnih.gov

The general workflow involves using experimental data to build and validate a computational model (e.g., QSAR or pharmacophore), which is then used to predict the activity of virtual or newly designed compounds before their synthesis. researchgate.net

Development of Novel Anticonvulsant Drug Candidates from α-Substituted Acetamido-N-benzylacetamides

The α-substituted acetamido-N-benzylacetamide framework has proven to be a particularly fruitful scaffold for the discovery of novel anticonvulsant agents. Research has shown that these compounds exhibit significant activity in preclinical models of epilepsy, most notably the maximal electroshock seizure (MES) test, which is a reliable indicator of efficacy against generalized tonic-clonic seizures. nih.govresearchgate.net

Early studies identified that substitutions at the Cα-position with aromatic and heteroaromatic rings were crucial for potent anticonvulsant effects. nih.gov Specifically, five- and six-membered rings were found to be optimal. nih.gov An expanded investigation into Cα-heteroaromatic analogues confirmed these trends and highlighted the superior activity of compounds bearing α-furan-2-yl, α-oxazol-2-yl, and α-thiazol-2-yl groups. nih.gov The ED₅₀ values for these compounds were comparable to those of the established antiepileptic drug phenytoin. nih.gov

Further optimization led to the synthesis of water-soluble analogues, with one particular compound, designated as compound 14 in a study, demonstrating broad-spectrum anticonvulsant properties in the MES, subcutaneous pentylenetetrazole (scPTZ), and the 6 Hz seizure models. mdpi.com Notably, this compound was also effective in a model of drug-resistant epilepsy. mdpi.com A QSAR study successfully modeled the anticonvulsant activity of this class and led to the design and synthesis of two new amido ketone compounds, (R,S)-2-acetamido-5-phenyl-3-pentanone and cis/trans-(R,S)-2-acetamido-5-phenyl-4-penten-3-one, which also showed significant anticonvulsant activity in the MES test. researchgate.net

The table below presents data for selected α-substituted acetamido-N-benzylacetamide derivatives with notable anticonvulsant activity.

| Compound | α-Substituent | Key Activity (MES test ED₅₀ mg/kg) | Reference |

| α-furan-2-yl analogue | furan-2-yl | Activity rivals phenytoin | nih.gov |

| α-oxazol-2-yl analogue | oxazol-2-yl | Activity rivals phenytoin | nih.gov |

| α-thiazol-2-yl analogue | thiazol-2-yl | Activity rivals phenytoin | nih.gov |

| pyrid-2-yl analogue | pyrid-2-yl | Potency comparable to phenytoin | nih.gov |

| Compound 14 | (2,5-dioxo-pyrrolidin-1-yl)(phenyl) | 49.6 | mdpi.com |

| (R,S)-2-acetamido-5-phenyl-3-pentanone | 2-oxobutyl | Significant activity | researchgate.net |

Discovery of Novel Anticancer Lead Compounds based on the Phenylacetamide Scaffold

The phenylacetamide scaffold and its derivatives have demonstrated significant potential in the development of novel anticancer agents. The structural versatility of this core allows for its adaptation to target various mechanisms involved in cancer cell proliferation and survival.

Natural products containing related structural motifs have long been a source of inspiration for anticancer drug discovery. frontiersin.org For instance, the phenylacetamide moiety is present in compounds that have been investigated for their ability to inhibit critical cancer-related enzymes. A series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides were identified as potent dual Src/Abl kinase inhibitors with excellent antiproliferative activity against both hematological and solid tumor cell lines. exlibrisgroup.com One compound from this series, BMS-354825, showed potent antitumor activity in preclinical models. exlibrisgroup.com

Furthermore, based on the pharmacophore of ONC201, a clinical-stage anticancer agent, a series of compounds with a core structure of tetrahydropyrido[4,3-d]pyrimidine-2,4-dione were designed. nih.gov These compounds, which incorporate benzyl groups, potently inhibit cancer cell growth, with some analogues being over 100 times more potent than ONC201. nih.gov Their mechanism involves the inhibition of AKT and ERK phosphorylation and the induction of the tumor suppressor TRAIL. nih.gov

The following table summarizes selected examples of compounds with anticancer activity that are conceptually related to the phenylacetamide scaffold.

| Compound Class/Example | Target/Mechanism | Activity Highlight | Reference |

| 2-(aminopyrimidinyl)thiazole-5-carboxamides (e.g., BMS-354825) | Dual Src/Abl kinase inhibitor | Potent antiproliferative activity against tumor cell lines | exlibrisgroup.com |

| Tetrahydropyrido[4,3-d]pyrimidine-2,4-diones | Inhibit AKT/ERK phosphorylation, induce TRAIL | Over 100x more potent than ONC201 in cell growth inhibition | nih.gov |

| Quinoxalinehydrazines | Cytotoxicity | IC₅₀ values <3 μM in some tumor cell lines | nih.gov |

| 2,9-diazaperopyrenium dications | Not specified | Anticancer activity expressed by a library of these compounds | northwestern.edu |

Q & A

How can reaction conditions be optimized to maximize the yield and purity of 2-(3-aminophenyl)-N-benzylacetamide in multi-step syntheses?

Answer:

- Temperature Control : Maintain reaction temperatures between 0–5°C during amide coupling to minimize side reactions (e.g., hydrolysis or over-alkylation) .

- Solvent Selection : Use polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) to stabilize intermediates and enhance nucleophilicity .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (1:1 to 1:3) to isolate the product. Monitor purity via TLC (Rf ~0.54 in 1:1 hexane:EtOAc) .

- Characterization : Confirm structure using NMR (e.g., aromatic protons at δ 7.66–8.68 ppm, methylene groups at δ 4.31–4.55 ppm) and IR (amide C=O stretch at ~1650–1700 cm) .

What computational strategies are recommended for modeling the molecular dynamics of 2-(3-aminophenyl)-N-benzylacetamide?

Answer: